6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c1-12-2-4-13(5-3-12)19-8-9-20(26-19)18-11-16(21(24)25)15-10-14(22)6-7-17(15)23-18/h2-11H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTVYUYDWXOFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-fluorobenzonitrile with 4-methylphenylfuran-2-carboxylic acid under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among quinoline-4-carboxylic acid derivatives include substituents on the quinoline core, heterocyclic moieties at the 2-position, and halogen or alkyl groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a fluorine atom, a quinoline ring, and a furan moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C21H14FNO3
- Molecular Weight: 347.345 g/mol
- IUPAC Name: this compound
The compound's structure allows it to interact with various biological targets, which is pivotal for its pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-fluorobenzonitrile with 4-methylphenylfuran-2-carboxylic acid under acidic conditions, followed by cyclization to form the quinoline ring. The use of solvents like tetrahydrofuran and catalysts such as palladium complexes is often required to facilitate these reactions.
Anti-inflammatory Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant anti-inflammatory properties. In an adjuvant arthritis rat model, the compound demonstrated strong anti-inflammatory activity, suggesting its potential utility in treating inflammatory diseases.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. For instance, similar quinoline derivatives have been reported to possess formidable antibacterial properties against Gram-positive bacteria. The structure of this compound may confer similar properties due to its structural similarities with known antimicrobial agents .
Anticancer Potential
Ongoing research is exploring the anticancer potential of this compound. Its ability to interact with cellular targets positions it as a candidate for further investigation in cancer therapy. Studies have indicated that quinoline derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that warrants deeper exploration for therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinolone | Fluorine-substituted quinolone | Antibacterial |
| 5-Methylfuran | Methyl-substituted furan | Antimicrobial |
| Quinoline-4-carboxylic acid | Basic quinoline structure | Anticancer |
This table illustrates how the unique substitutions in this compound enhance its biological activities compared to other compounds in the quinolone family.
Case Studies and Research Findings
- Anti-inflammatory Study : In a rat model of adjuvant arthritis, treatment with a quinoline derivative led to significant reductions in inflammation markers and joint swelling, highlighting its therapeutic potential in inflammatory conditions.
- Antimicrobial Screening : A series of quinolone derivatives were screened for antibacterial activity, revealing that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values indicating effective bacteriostatic properties against strains like Staphylococcus aureus and E. coli .
- Anticancer Evaluation : Preliminary studies on cancer cell lines have shown that compounds within the same structural family can induce apoptosis and inhibit cell growth, suggesting that this compound may exhibit similar anticancer mechanisms.
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
Quinoline Core Formation : Condensation of a substituted aniline with a fluorinated diketone or via the Gould-Jacobs reaction to introduce the fluorine and carboxylic acid groups .
Furan Coupling : Suzuki-Miyaura cross-coupling or Heck reaction to attach the 5-(4-methylphenyl)furan-2-yl moiety to the quinoline scaffold .
Carboxylic Acid Activation : Use of protecting groups (e.g., methyl esters) followed by hydrolysis to avoid side reactions .
Q. Critical Parameters :
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?
Q. What preliminary biological screening assays are appropriate for this compound?
- Antimicrobial Activity : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or bacterial topoisomerases, given quinoline derivatives' known interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Fluorine Position : Compare 6-fluoro vs. 8-fluoro analogs to assess impact on membrane permeability .
- Furan Substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Data Analysis : Use molecular docking to predict interactions with targets (e.g., DNA gyrase) and validate with mutagenesis studies .
Q. How to resolve contradictions in biological activity data across studies?
- Source Analysis : Verify assay conditions (e.g., pH, serum content) that may alter compound stability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may skew results .
- Control Experiments : Include reference compounds (e.g., ciprofloxacin) to benchmark activity .
Q. What strategies improve regioselectivity during furan-quinoline coupling?
Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effect : Fluorine increases quinoline ring electron deficiency, enhancing electrophilic substitution at C3 .
- Hydrogen Bonding : The C6-F may form weak interactions with protein targets, as seen in X-ray structures of similar quinolines .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For this compound:
- MD Simulations : Assess blood-brain barrier penetration for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
